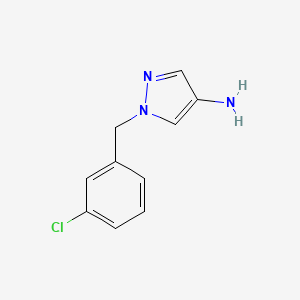

1-(3-chlorobenzyl)-1H-pyrazol-4-amine

描述

Structure

3D Structure

属性

IUPAC Name |

1-[(3-chlorophenyl)methyl]pyrazol-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClN3/c11-9-3-1-2-8(4-9)6-14-7-10(12)5-13-14/h1-5,7H,6,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHFMWXVGLGPVDW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)CN2C=C(C=N2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701250613 | |

| Record name | 1-[(3-Chlorophenyl)methyl]-1H-pyrazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701250613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1002033-41-1 | |

| Record name | 1-[(3-Chlorophenyl)methyl]-1H-pyrazol-4-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1002033-41-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[(3-Chlorophenyl)methyl]-1H-pyrazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701250613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 3 Chlorobenzyl 1h Pyrazol 4 Amine and Its Analogs

Established Synthetic Routes to Pyrazole-4-amine Derivatives

The synthesis of pyrazole-4-amine derivatives is a well-trodden path in heterocyclic chemistry, with several reliable methods at the disposal of synthetic chemists. These routes can be broadly categorized by the approach taken to construct the pyrazole (B372694) nucleus and introduce the key substituents.

Cyclization Reactions for Pyrazole Ring Formation

The cornerstone of pyrazole synthesis is the cyclization reaction that forms the five-membered heterocyclic ring. The most prevalent methods involve the condensation of a binucleophile, typically a hydrazine (B178648) derivative, with a 1,3-dielectrophilic species.

One of the most classical and widely used methods is the Knorr pyrazole synthesis , which traditionally involves the condensation of a β-ketoester or a 1,3-diketone with a hydrazine. To obtain a 4-aminopyrazole via a Knorr-type synthesis, a common strategy involves the use of a starting material already bearing a nitrogen functionality at the C2 position of the 1,3-dicarbonyl compound, which will become the C4 position of the pyrazole ring. For instance, the reaction of a 2-oximino-1,3-dicarbonyl compound with a hydrazine derivative can yield a 4-aminopyrazole. chim.it

Another significant approach involves the reaction of hydrazines with α,β-unsaturated carbonyl compounds . mdpi.comnih.gov In the context of 4-aminopyrazole synthesis, this can be adapted by using α,β-unsaturated systems bearing a suitable leaving group or a precursor to the amino group. For example, the condensation of hydrazines with α-azido-α,β-unsaturated ketones has been reported to produce 4-aminopyrazoles. chim.it

Furthermore, the cyclization of acetylenic ketones with hydrazines is a known route to pyrazoles. nih.gov The regioselectivity of this reaction can sometimes be a challenge, leading to a mixture of isomers. nih.gov The use of enaminonitriles as precursors also provides a viable route to 4-aminopyrazole derivatives. mdpi.com

| Cyclization Precursor | Reactant | Product | Key Features |

| 1,3-Diketone (or equivalent) | Hydrazine | Pyrazole | Classical Knorr synthesis; versatile and widely used. chim.it |

| α,β-Unsaturated Ketone | Hydrazine | Pyrazoline (then oxidized to Pyrazole) | Provides access to pyrazoles via a two-step process. mdpi.comnih.gov |

| Acetylenic Ketone | Hydrazine | Pyrazole | Can lead to regioisomeric mixtures. nih.gov |

| Enaminonitrile | Hydrazine | 4-Aminopyrazole | Direct route to the 4-amino substituted core. mdpi.com |

Introduction of Amine and Chlorobenzyl Moieties

Once the pyrazole ring is formed, or concurrently with its formation, the amine and the 3-chlorobenzyl groups must be introduced.

The amino group at the C4 position is often incorporated from the starting materials. For instance, starting with a precursor that already contains a nitrogen atom at the appropriate position, such as an oximino or an azido (B1232118) group, which is then reduced to an amine during or after the cyclization, is a common strategy. chim.it Alternatively, a nitro group at the C4 position of a pre-formed pyrazole can be reduced to an amine. chim.it Direct amination of the pyrazole ring is less common due to the electron-rich nature of the ring, which makes it susceptible to electrophilic attack.

The 3-chlorobenzyl moiety is typically introduced via an N-alkylation reaction on the pyrazole ring. mdpi.comsemanticscholar.org This reaction involves the deprotonation of the pyrazole nitrogen with a base, followed by nucleophilic attack on an appropriate electrophile, in this case, 3-chlorobenzyl chloride or bromide. The regioselectivity of the alkylation of unsymmetrical pyrazoles can be influenced by steric and electronic factors. semanticscholar.org For a 4-aminopyrazole, the alkylation can occur at either of the two ring nitrogens. The presence of the amino group can influence the regiochemical outcome of this step. Alternative methods for N-alkylation include the Mitsunobu reaction and transition metal-catalyzed processes. semanticscholar.org

Specific Synthesis Pathways for 1-(3-chlorobenzyl)-1H-pyrazol-4-amine

The synthesis of the target molecule, this compound, can be envisioned through both multistep and one-pot strategies, building upon the general principles outlined above.

Multistep Synthesis Strategies

A plausible and common approach for the synthesis of this compound is a multistep sequence. This would typically involve the initial construction of the 4-aminopyrazole core, followed by the N-alkylation with the 3-chlorobenzyl group.

One such strategy could begin with the synthesis of 4-nitropyrazole. This can then be subjected to N-alkylation with 3-chlorobenzyl chloride in the presence of a base like potassium carbonate in a suitable solvent such as DMF or acetonitrile. The resulting 1-(3-chlorobenzyl)-4-nitropyrazole can then be reduced to the target amine using standard reducing agents like tin(II) chloride or catalytic hydrogenation.

An alternative multistep route would involve the synthesis of 4-aminopyrazole first. This can be achieved through various methods, including those starting from enaminonitriles. mdpi.com The subsequent N-alkylation of 4-aminopyrazole with 3-chlorobenzyl chloride would then yield the final product. A challenge in this approach is the potential for N-alkylation to occur at the exocyclic amino group as a side reaction.

| Step | Reaction | Reagents and Conditions | Intermediate/Product |

| 1 | Formation of 4-nitropyrazole | Various methods | 4-Nitropyrazole |

| 2 | N-Alkylation | 3-Chlorobenzyl chloride, K₂CO₃, DMF | 1-(3-chlorobenzyl)-4-nitropyrazole |

| 3 | Nitro Reduction | SnCl₂/HCl or H₂/Pd-C | This compound |

One-Pot Synthesis Approaches

The development of one-pot syntheses for complex molecules is a significant goal in modern organic chemistry, as it offers advantages in terms of efficiency, cost, and environmental impact. While a specific one-pot synthesis for this compound is not extensively documented, the principles of multicomponent reactions can be applied to design such a process.

A hypothetical one-pot approach could involve the reaction of a suitable three-carbon synthon bearing a masked amino group at the 2-position, with 3-chlorobenzylhydrazine. The latter could be generated in situ from 3-chlorobenzyl amine. organic-chemistry.org For instance, a three-component reaction between a β-ketonitrile, an orthoformate, and 3-chlorobenzylhydrazine could potentially lead to the formation of the desired product in a single synthetic operation. The feasibility and optimization of such a reaction would require experimental investigation. Several one-pot methods for the synthesis of substituted pyrazoles have been reported, which could potentially be adapted for this specific target. organic-chemistry.orgworldresearchersassociations.comacs.org

Functionalization and Derivatization Strategies

Further functionalization and derivatization of this compound can lead to a diverse range of analogs with potentially interesting properties. These modifications can be targeted at the pyrazole ring, the exocyclic amino group, or the chlorobenzyl moiety.

The pyrazole ring can undergo electrophilic substitution reactions, although the presence of the activating amino group can complicate the regioselectivity. Halogenation, nitration, and sulfonation are possible transformations. For instance, direct thiocyanation and selenocyanation of the pyrazole ring at the C4 position (if unsubstituted) has been demonstrated. beilstein-journals.org

The exocyclic amino group is a prime site for derivatization. It can be acylated to form amides, alkylated to form secondary or tertiary amines, or used in the construction of other heterocyclic rings. For example, condensation with β-dicarbonyl compounds can lead to the formation of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives. nih.gov Diazotization of the amino group followed by Sandmeyer-type reactions can introduce a variety of other functional groups. acs.org

Modification of the Pyrazole Ring

The foundational step in synthesizing this class of compounds is the construction of the substituted pyrazole ring system. The most prevalent methods involve the cyclocondensation of a 1,3-dicarbonyl compound or its synthetic equivalent with a hydrazine derivative. nih.govnih.gov

One of the most common and classic approaches is the Knorr pyrazole synthesis, which utilizes the reaction between β-ketonitriles and hydrazines to form aminopyrazoles. chim.it In this pathway, a nucleophilic attack by the hydrazine on the carbonyl group forms a hydrazone intermediate. Subsequent intramolecular cyclization occurs via the addition of the other hydrazine nitrogen atom to the nitrile carbon, leading to the formation of the 3- or 5-aminopyrazole ring. chim.it The regioselectivity of the reaction with substituted hydrazines is a critical factor, often controlled by the reaction conditions and the electronic nature of the substituents. nih.gov

Another widely used method involves the reaction of α,β-unsaturated ketones (chalcones) with hydrazine. nih.gov These chalcones can be prepared through a Claisen-Schmidt condensation. The subsequent reaction with hydrazine hydrate (B1144303) proceeds through a Michael addition followed by cyclization and dehydration to yield the pyrazole core. nih.gov The Vilsmeier-Haack reaction provides an alternative route, where hydrazones are cyclized using a mixture of phosphorus oxychloride and dimethylformamide to generate 4-formyl pyrazoles, which can be further converted to the desired amine. semanticscholar.org

Furthermore, existing pyrazole rings can be directly modified. For instance, nitration of a pyrazole ring can be achieved using reagents like fuming nitric acid in acetic anhydride, introducing a nitro group that can subsequently be reduced to an amine. mdpi.com

| Synthetic Route | Key Precursors | Reaction Type | Notes |

|---|---|---|---|

| Knorr Synthesis | β-Ketonitriles + Hydrazines | Cyclocondensation | A very common method for producing 3(5)-aminopyrazoles. chim.it |

| From Chalcones | α,β-Unsaturated Ketones + Hydrazines | Cyclocondensation | Chalcones are typically synthesized via Claisen-Schmidt condensation. nih.gov |

| Vilsmeier-Haack Reaction | Hydrazones + POCl₃/DMF | Cyclization/Formylation | Typically yields a pyrazole-4-carbaldehyde, requiring further steps to install the amine. semanticscholar.org |

| Ring Functionalization | Substituted Pyrazole | Electrophilic Substitution | Example: Nitration of the pyrazole ring followed by reduction. mdpi.com |

Derivatization at the Amine Group

The 4-amino group on the pyrazole ring is a versatile functional handle for creating a diverse library of analogs. Standard amine chemistry can be employed to introduce a wide range of substituents.

A common derivatization is N-acylation, where the amine reacts with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) to form amides. mdpi.com Coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in conjunction with hydroxybenzotriazole (B1436442) (HOBT) are often used to facilitate amide bond formation directly from carboxylic acids. mdpi.com

Reductive amination is another powerful technique used to introduce alkyl or benzyl (B1604629) groups. This one-pot reaction typically involves the condensation of the primary amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ by a reducing agent like sodium borohydride (B1222165) to yield the secondary amine. proquest.comresearchgate.net The formation of Schiff bases (aldimines) by reacting the amine with an aldehyde is a key step in this process and can also be used to synthesize imine-containing final products. mdpi.comresearchgate.net

Other transformations include alkylation and sulfonamidation, further expanding the chemical space accessible from the this compound scaffold. nih.gov

| Reaction Type | Reagents | Product | Reference |

|---|---|---|---|

| N-Acylation | R-COOH, EDC, HOBT | Amide | mdpi.com |

| Reductive Amination | R-CHO, NaBH₄ | Secondary Amine | proquest.comresearchgate.net |

| Schiff Base Formation | R-CHO | Imine | mdpi.comresearchgate.net |

| N-Alkylation | Alkyl Halide, Base | Alkylated Amine | nih.gov |

Substituent Variations on the Chlorobenzyl Moiety

Introducing variations to the chlorobenzyl portion of the molecule is most efficiently accomplished by employing differently substituted starting materials during the initial synthesis of the pyrazole ring. Rather than attempting to modify the chlorobenzyl group on the fully formed heterocyclic system, synthetic strategies typically begin with a range of substituted benzyl halides or phenacyl bromides. nih.govresearchgate.net

For example, in syntheses that involve N-alkylation of a pyrazole precursor, a variety of commercially available or readily synthesized benzyl chlorides or bromides (e.g., 2,4-dichlorobenzyl bromide, 3-methoxybenzyl chloride) can be used to generate a library of analogs with diverse substitution patterns on the benzyl ring. mdpi.com Similarly, when the synthesis starts from a substituted acetophenone, a wide array of commercially available acetophenones can be utilized, leading to different phenyl substituents on the final pyrazole product. nih.gov This approach allows for systematic exploration of the structure-activity relationship by modifying the electronic and steric properties of the benzyl group.

| Starting Material Variation | Example | Purpose | Reference |

|---|---|---|---|

| Substituted Benzyl Halides | 1-(2,3-dichlorophenyl)piperazine | To introduce different halogen or electronic patterns on the benzyl ring. | mdpi.com |

| Substituted Phenacyl Bromides | 3,4-dichlorophenacyl bromide | Used in the initial construction of the heterocyclic core with varied phenyl groups. | researchgate.net |

| Substituted Acetophenones | 4-bromoacetophenone or 4-methoxyacetophenone | To build the pyrazole system with pre-defined aryl substituents. | nih.gov |

Analytical Characterization of Synthesized Compounds

The unambiguous identification and structural confirmation of this compound and its derivatives rely on a combination of modern analytical techniques. Spectroscopic methods provide detailed information about the molecular framework and functional groups, while X-ray crystallography offers definitive proof of the three-dimensional structure.

Spectroscopic Techniques (NMR, IR, Mass Spectrometry)

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are indispensable for structural elucidation. proquest.com In ¹H NMR, the aromatic protons on the chlorobenzyl ring typically appear as a complex multiplet in the range of δ 7.0–7.8 ppm. The protons on the pyrazole ring itself give rise to characteristic singlets, with the C-H proton signal expected around δ 6.0–6.5 ppm. The methylene (B1212753) protons of the benzyl group (-CH₂-) usually produce a singlet near δ 5.0-5.5 ppm. In ¹³C NMR, the carbons of the pyrazole ring resonate in the δ 100–150 ppm region, while the aromatic carbons of the chlorobenzyl group are found between δ 120–140 ppm. jocpr.com

| Nucleus | Functional Group | Expected Chemical Shift (δ, ppm) | Reference |

|---|---|---|---|

| ¹H | Aromatic (Chlorobenzyl) | 7.0 - 7.8 | |

| ¹H | Pyrazole C-H | 6.0 - 6.5 | |

| ¹H | Benzyl CH₂ | ~5.0 - 5.5 | - |

| ¹H | Amine NH₂ | Broad, variable | |

| ¹³C | Pyrazole Carbons | 100 - 150 | |

| ¹³C | Aromatic Carbons | 120 - 140 |

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups. The N-H stretching vibrations of the primary amine typically appear as one or two bands in the 3200–3400 cm⁻¹ region. The C-H stretching of the aromatic ring is observed around 3000–3100 cm⁻¹. researchgate.net The C=C and C=N stretching vibrations of the pyrazole and benzene (B151609) rings are found in the 1450–1600 cm⁻¹ fingerprint region. mdpi.comresearchgate.net The C-N stretching of the pyrazole ring can be identified by a strong band around 1290 cm⁻¹. researchgate.net

| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| N-H Stretch | Primary Amine | 3200 - 3400 | mdpi.com |

| C-H Stretch | Aromatic | 3000 - 3100 | mdpi.comresearchgate.net |

| C=N / C=C Stretch | Aromatic/Heteroaromatic Rings | 1450 - 1600 | mdpi.comresearchgate.net |

| C-N Stretch | Pyrazole Ring | ~1290 | researchgate.net |

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, which aids in structural confirmation. The fragmentation of pyrazole derivatives is highly dependent on the nature and position of the substituents. tandfonline.comtandfonline.com For this compound, expected fragmentation pathways include the cleavage of the benzyl-pyrazole bond, leading to fragments corresponding to the chlorobenzyl cation and the aminopyrazole moiety. Loss of the chlorine atom is another characteristic fragmentation. High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula.

| Fragmentation Pathway | Key Fragment | Description | Reference |

|---|---|---|---|

| Benzylic Cleavage | [C₇H₆Cl]⁺ | Formation of the chlorobenzyl cation. | |

| Benzylic Cleavage | [C₃H₅N₃]⁺ | Formation of the 4-aminopyrazole radical cation. | |

| Halogen Loss | [M-Cl]⁺ | Loss of a chlorine radical from the molecular ion. | |

| Ring Fragmentation | Various small ions | Breakdown of the pyrazole ring, often involving loss of HCN. | researchgate.net |

X-ray Crystallography for Structural Elucidation

Single-crystal X-ray crystallography provides the most definitive structural information, including precise bond lengths, bond angles, and the three-dimensional arrangement of the molecule in the solid state. For pyrazole derivatives, this technique confirms the planarity of the pyrazole ring and determines the dihedral angle between the pyrazole ring and the attached benzyl group. slideshare.netnih.gov

| Parameter | Typical Finding for Pyrazole Derivatives | Significance | Reference |

|---|---|---|---|

| Crystal System | Commonly Monoclinic or Triclinic | Describes the basic symmetry of the crystal lattice. | slideshare.netnih.govmdpi.com |

| Space Group | e.g., P2₁/n, P-1 | Defines the specific symmetry elements within the unit cell. | slideshare.netmdpi.com |

| Dihedral Angle | Variable (e.g., 11-70°) | Describes the twist between the pyrazole and phenyl rings. | slideshare.netnih.gov |

| Intermolecular Interactions | Hydrogen bonds, π-π stacking | Determines how molecules are arranged in the solid state. | researchgate.net |

Biological Activity Spectrum and Potential Pharmacological Applications of 1 3 Chlorobenzyl 1h Pyrazol 4 Amine and Its Analogs

General Biological Activities Associated with Pyrazole (B372694) Derivatives

The pyrazole nucleus, a five-membered heterocyclic ring with two adjacent nitrogen atoms, is a prominent scaffold in medicinal chemistry. ias.ac.inrsc.orgacademicstrive.com Derivatives of pyrazole exhibit a wide array of pharmacological activities, making them a subject of extensive research for the development of new therapeutic agents. ias.ac.inacademicstrive.com

Pyrazole derivatives have demonstrated significant potential as antimicrobial agents, with studies reporting their efficacy against various strains of bacteria, fungi, and viruses. nih.govmdpi.comorientjchem.org The antimicrobial activity is often attributed to the ability of the pyrazole ring and its substituents to interfere with essential microbial metabolic pathways. nih.gov

Antibacterial Activity: Numerous studies have highlighted the antibacterial properties of pyrazole derivatives against both Gram-positive and Gram-negative bacteria. nih.gov For instance, certain pyrazole-containing compounds have shown potent activity against resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Some derivatives act by inhibiting DNA gyrase, a crucial enzyme for bacterial DNA replication. nih.goveurekaselect.com

Antifungal Activity: The antifungal potential of pyrazole derivatives has also been well-documented. nih.govorientjchem.org These compounds can inhibit the growth of various fungal pathogens, including species of Candida and Aspergillus. nih.govmeddocsonline.org The mechanism of action for some pyrazole-based antifungals involves the disruption of ergosterol (B1671047) biosynthesis, a key component of the fungal cell membrane.

Antiviral Activity: Several pyrazole derivatives have been investigated for their antiviral properties. nih.govnih.gov Notably, some have shown inhibitory activity against viruses such as HIV-1 reverse transcriptase. nih.gov

Table 1: Examples of Antimicrobial Activity of Pyrazole Derivatives

| Compound Type | Target Organism/Enzyme | Observed Effect | Reference |

|---|---|---|---|

| Thiazolo-pyrazole derivatives | Methicillin-resistant Staphylococcus aureus (MRSA) | Potent anti-MRSA agents with MIC values as low as 4 μg/ml. | nih.gov |

| Imidazo-pyridine substituted pyrazoles | Gram-positive and Gram-negative bacteria | Potent broad-spectrum antibacterial agents, better than ciprofloxacin (B1669076) in vitro. | nih.gov |

| Quinoline-substituted pyrazoles | S. aureus, S. epidermidis, B. subtilis | Potent antimicrobial agents with MIC values in the range of 0.12–0.98 μg/ml. | nih.gov |

| Pyrazole-3-carboxylic acid derivatives | Candida tropicalis, C. parapsilosis, C. glabrata | Good inhibitory effects. | meddocsonline.org |

| 1,5-Diarylpyrazole derivatives | HIV-1 reverse transcriptase | Non-nucleoside inhibitory activity. | nih.gov |

The anti-inflammatory properties of pyrazole derivatives are among their most extensively studied biological activities. ijpsjournal.comsciencescholar.usnih.gov The well-known non-steroidal anti-inflammatory drug (NSAID) celecoxib, a selective COX-2 inhibitor, features a pyrazole core, highlighting the significance of this scaffold in the development of anti-inflammatory agents. ijpsjournal.comnih.gov

The primary mechanism of anti-inflammatory action for many pyrazole derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in the synthesis of prostaglandins (B1171923) that mediate inflammation. ijpsjournal.comnih.gov By selectively inhibiting COX-2 over COX-1, these compounds can reduce inflammation with a lower risk of gastrointestinal side effects associated with traditional NSAIDs. nih.gov Other mechanisms include the modulation of pro-inflammatory cytokines and inhibition of lipoxygenase (LOX) enzymes. ijpsjournal.com

Table 2: Examples of Anti-inflammatory Activity of Pyrazole Derivatives

| Compound Type | Target/Assay | Potency/Effect | Reference |

|---|---|---|---|

| 3-(Trifluoromethyl)-5-arylpyrazole | COX-2/COX-1 | IC50 = 0.02 μM (COX-2) vs. 4.5 μM (COX-1) | ijpsjournal.com |

| 3,5-Diarylpyrazoles | COX-2 | IC50 = 0.01 μM | ijpsjournal.com |

| Pyrazole-thiazole hybrid | COX-2/5-LOX | Dual inhibition with IC50 = 0.03 μM/0.12 μM | ijpsjournal.com |

| Pyrazole derivatives | Carrageenan-induced paw edema | 65–80% reduction in edema at 10 mg/kg | ijpsjournal.com |

Pyrazole derivatives have emerged as a promising class of compounds in the search for new anticancer agents. nih.govnih.govtandfonline.com Their antineoplastic and antiproliferative activities are exerted through various mechanisms, targeting key molecules and pathways involved in cancer cell growth and survival. nih.govnih.gov

These compounds have been shown to interact with a range of targets, including tubulin, various protein kinases (such as EGFR, CDK, and BTK), and DNA. nih.govnih.gov By inhibiting these targets, pyrazole derivatives can disrupt the cell cycle, induce apoptosis (programmed cell death), and inhibit tumor growth. nih.gov Structure-activity relationship studies have demonstrated that modifications to the pyrazole ring can significantly influence their anticancer efficacy and selectivity. nih.gov

Beyond the aforementioned activities, the pyrazole scaffold is associated with a diverse range of other pharmacological effects.

Antidiabetic Activity: Pyrazole derivatives have been investigated for their potential in managing diabetes. nih.govresearchgate.neteurekaselect.com They can act through various mechanisms, including the inhibition of enzymes like α-glucosidase and dipeptidyl peptidase-4 (DPP-4), or by acting as agonists for peroxisome proliferator-activated receptors (PPARs). nih.govresearchgate.netfrontiersin.org

Antileishmanial Activity: Several pyrazole derivatives have demonstrated promising activity against different species of Leishmania, the protozoan parasites responsible for leishmaniasis. academicjournals.orgresearchgate.netnih.gov These compounds offer a potential scaffold for the development of new treatments for this neglected tropical disease.

Neuroprotective Activity: The potential of pyrazole derivatives to protect nerve cells from damage has also been explored. nih.govresearchgate.netnih.gov Studies have shown that certain pyrazole compounds can exhibit neuroprotective effects in vitro by mitigating oxidative stress and other neurotoxic insults. nih.govacgpubs.org

Targeted Biological Activity Studies for 1-(3-chlorobenzyl)-1H-pyrazol-4-amine

While extensive research exists on the broader class of pyrazole derivatives, specific biological activity data for this compound is more focused. The available information primarily comes from in vitro screening assays against various biological targets.

In vitro studies are crucial for the initial assessment of a compound's biological activity. For this compound and its analogs, these assays provide insights into their potential therapeutic applications.

Research has explored the potential of pyrazole analogs in the context of neuroinflammation and neurotoxicity. bohrium.com For instance, a second generation of pyrazole analogs was designed to improve their neuroprotective activity. bohrium.com In vitro assays were conducted to evaluate their anti-neurotoxic, neuroprotective, and cytotoxic activities using human cell lines. bohrium.com Some of these compounds significantly reduced the neurotoxic secretions from immune-stimulated microglia-like cells. bohrium.com

Furthermore, the structural framework of amino-pyrazoles is recognized for its therapeutic potential. nih.gov For example, Pirtobrutinib, a 5-amino-pyrazole derivative, is a reversible inhibitor of Bruton Kinase (BTK), a key target in B-cell malignancies. nih.gov

While direct in vitro screening data for this compound across a wide range of assays is not extensively detailed in the provided context, the known activities of structurally similar pyrazole amines suggest its potential for various biological effects.

Identification of Preliminary Efficacy Signals

The pyrazole nucleus is a well-established pharmacophore in medicinal chemistry, with numerous derivatives demonstrating a wide array of biological activities. nih.govnih.gov Analogs of this compound, particularly those within the broader aminopyrazole class, have shown significant potential across various therapeutic areas. nih.govresearchgate.net Preliminary research signals strong efficacy in oncology, infectious diseases, and inflammatory conditions. nih.govnih.govmdpi.com The versatility of the pyrazole scaffold allows for structural modifications that can modulate its interaction with diverse biological targets, including enzymes and receptors. These interactions form the basis for the observed anti-proliferative, antimicrobial, and anti-inflammatory effects seen in preclinical studies. nih.govnih.gov For instance, certain aminopyrazole derivatives have been identified as potent inhibitors of kinases, a class of enzymes often dysregulated in cancer and inflammatory diseases. mdpi.comnih.gov The consistent emergence of pyrazole-containing compounds with significant activity in these areas underscores their potential for further drug development. nih.govnih.gov

Conceptual Therapeutic Areas for Investigation

Based on the recurring patterns of biological activity observed in preclinical research, three primary therapeutic areas have been conceptualized for the investigation of this compound and its analogs: oncology, infectious diseases, and inflammatory disorders. nih.govnih.govmdpi.com The structural features of the aminopyrazole core are conducive to targeting pathways central to the pathophysiology of these distinct disease categories. nih.gov

The potential of pyrazole derivatives as anticancer agents is a significant area of research. nih.gov Analogs of this compound have demonstrated notable cytotoxic and anti-proliferative effects against a variety of human cancer cell lines. nih.govmdpi.com The mechanism of action often involves the inhibition of key signaling proteins crucial for cancer cell growth and survival, such as various kinases. nih.gov

For example, a series of 3-(1H-benzo[d]imidazol-2-yl)-1H-pyrazol-4-amine derivatives were developed as highly potent inhibitors of Spleen Tyrosine Kinase (Syk), a critical mediator in B-cell receptor signaling that is abnormally activated in many hematological malignancies. nih.gov One compound in this series, 19q , showed exceptional inhibitory activity against the Syk enzyme and exhibited potent anti-proliferative effects in multiple hematological tumor cells. nih.gov Similarly, other 1H-pyrazole-3-carboxamide derivatives have been synthesized and found to be powerful inhibitors of Fms-like receptor tyrosine kinase 3 (FLT3) and cyclin-dependent kinases (CDK2/4), which are attractive targets for acute myeloid leukemia (AML). mdpi.com Compound 8t from this series demonstrated significantly stronger activity against FLT3 than the parent compound and showed a potent anti-proliferative effect on AML cells (MV4-11). mdpi.com

Another study highlighted that 5-amino-1-((4-chlorophenyl)(1-hydroxy-3,4-dihydronaphthalen-2-yl)methyl)-1H-pyrazole-4-carbonitrile exhibited excellent cytotoxic activity, with cell proliferation inhibition greater than 90% on several cancer cell lines, including non-small cell lung cancer (NCI-H23) and colon cancer (HCT-15). mdpi.com

Table 1: Anti-proliferative Activity of Selected Pyrazole Analogs in Oncology Research

| Compound | Target / Mechanism | Cancer Cell Line | Activity Metric | Value | Source |

|---|---|---|---|---|---|

| Compound 19q | Syk inhibitor | Hematological Tumour Cells | IC₅₀ (Syk enzyme) | 0.52 nM | nih.gov |

| Compound 8t | FLT3, CDK2/4 inhibitor | MV4-11 (AML) | IC₅₀ | 1.22 nM | mdpi.com |

| 5-amino-1-((4-chlorophenyl)(1-hydroxy-3,4-dihydronaphthalen-2-yl)methyl)-1H-pyrazole-4-carbonitrile | Cytotoxic | NCI-H23 (Lung) | Growth Inhibition | >90% | mdpi.com |

| 5-amino-1-((4-chlorophenyl)(1-hydroxy-3,4-dihydronaphthalen-2-yl)methyl)-1H-pyrazole-4-carbonitrile | Cytotoxic | HCT-15 (Colon) | Growth Inhibition | >90% | mdpi.com |

| N-(1-{1-[4-nitrophen]-3-phephenyl-1H-pyrazol-4-yl}methylene)-2-chlorobenzohydrazide | Cytotoxic | MCF7 (Breast) | GI₅₀ | 3.79 µM | nih.gov |

The pyrazole scaffold is integral to various compounds exhibiting potent activity against a spectrum of pathogens, including bacteria, fungi, and viruses. nih.gov Research into analogs has revealed promising candidates for the development of new anti-infective agents.

In the realm of antibacterial research, novel nitrofuran-containing tetrasubstituted pyrazole derivatives have demonstrated good activity against both Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria. nih.gov Another study found that certain newly synthesized pyrazole derivatives showed highly effective and broad-spectrum antibacterial activity. researchgate.net

Antifungal properties are also a noted feature of this chemical class. nih.gov One investigation of new pyrazole derivatives found that several compounds displayed a broad antifungal spectrum, with one compound showing higher activity against Candida albicans and Aspergillus fumigatus than the standard drug ketoconazole. researchgate.net

Furthermore, the potential for antiviral applications has been explored. Substituted pyrazole derivatives have shown promising activity against Hepatitis A virus and Herpes simplex virus type-1 in plaque infectivity assays. nih.gov

Table 2: Antimicrobial Activity of Selected Pyrazole Analogs

| Compound Class | Activity Type | Pathogen(s) | Key Finding | Source |

|---|---|---|---|---|

| Nitrofuran-containing pyrazoles | Antibacterial | E. coli, P. aeruginosa, S. aureus | Showed good antibacterial activity against tested strains. | nih.gov |

| Substituted pyrazole derivatives | Antiviral | Hepatitis A, Herpes simplex virus-1 | Demonstrated promising antiviral activity. | nih.gov |

| Novel pyrazole derivatives | Antifungal | C. albicans, A. fumigatus | Compound 18 showed activity of 125% and 141% compared to ketoconazole. | researchgate.net |

| 5-amino-3-((substitutes phenylamino)-N-(4-substituted phenylamino)-1H-pyrazole-4-carboxamides | Antitubercular | Mycobacterium tuberculosis | Showed potent activity with MIC values between 2.23 and 4.61 mM. | mdpi.com |

| 1,3-Diphenylpyrazoles (azomethine derivatives) | Antiparasitic | Plasmodium falciparum, Trichomonas vaginalis | Nitrated compounds were found to be most efficient. | researchgate.net |

Pyrazole derivatives have a long history in the management of inflammation, with several compounds having been used clinically as non-steroidal anti-inflammatory drugs (NSAIDs). nih.govmdpi.com Modern research continues to explore novel pyrazole analogs for their potential to treat inflammatory disorders by targeting key mediators of the inflammatory cascade.

The anti-inflammatory mechanisms of pyrazole compounds often involve the inhibition of pro-inflammatory enzymes and cytokines. nih.gov For instance, a series of 1-acetyl-3-(3,4-dimethoxyphenyl)-5-(4-(substituted)phenyl)-4,5-dihydropyrazole derivatives were found to have promising inhibitory activity against tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), with inhibition rates of up to 85% and 93%, respectively, at a concentration of 10 µM. nih.gov Another study on pyrazolo[3,4-d]pyridazine derivatives found that they strongly downregulated the expression of inducible nitric oxide synthase (iNOS), a pro-inflammatory enzyme. researchgate.net The inhibition of lipoxygenase, another enzyme involved in inflammatory pathways, has also been demonstrated by pyrazole analogs. mdpi.com

Table 3: Anti-inflammatory Activity of Selected Pyrazole Analogs

| Compound Class | Target / Bioassay | Key Finding | Source |

|---|---|---|---|

| 1-acetyl-dihydropyrazole derivatives | TNF-α and IL-6 inhibition | Up to 85% TNF-α and 93% IL-6 inhibition at 10 µM. | nih.gov |

| Pyrazolo[3,4-d]pyridazine derivatives | iNOS expression | Strongly downregulated iNOS expression to 20.3%–51.3% of control. | researchgate.net |

| 1-(2,4-dimethoxy-phenyl)-3-(1,3-diphenyl-1H-pyrazol-4-yl)-propenone | IL-6 inhibition | Exhibited promising IL-6 inhibitory activity. | nih.gov |

| 1-(3-(4-chlorophenoxy)-2-hydroxypropyl)-3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazide | Autophagy Induction | Showed maximum autophagy in NCIH460 cells. | nih.gov |

Mechanistic Investigations and Molecular Interactions of 1 3 Chlorobenzyl 1h Pyrazol 4 Amine

Elucidation of Molecular Mechanisms of Action

The exploration of how 1-(3-chlorobenzyl)-1H-pyrazol-4-amine exerts its effects at a molecular level involves several key investigatory techniques. While direct studies on this compound are not extensively documented, the broader class of pyrazole (B372694) derivatives has been subject to numerous mechanistic studies, providing a framework for understanding its potential activities.

Enzyme Inhibition Studies

Pyrazole derivatives are widely recognized as potent enzyme inhibitors. The core pyrazole structure can engage in various non-covalent interactions, such as hydrogen bonding and hydrophobic interactions, within the active sites of enzymes. The specific nature of the substituents on the pyrazole ring plays a crucial role in determining the inhibitory potency and selectivity.

Interactive Table: Enzyme Inhibition Data for a Structurally Related Pyrazole Derivative

| Compound | Target Enzyme | Kd (μM) | EC50 (μM) |

|---|

Note: The data presented is for a structurally related analog, not this compound. Data from a study on RIP1 kinase inhibitors. nih.gov

Receptor Binding Assays

The ability of pyrazole derivatives to bind to various receptors is another important aspect of their mechanism of action. Receptor binding assays are crucial for determining the affinity and selectivity of a compound for its target receptors.

A study on pyrazole derivatives as partial agonists for the nicotinic acid receptor identified 5-(3-chlorobenzyl)pyrazole-3-carboxylic acid as an active compound. This analog of this compound demonstrated a relatively low intrinsic activity of 39%. The affinity of these compounds was measured by their ability to inhibit the binding of [3H]nicotinic acid to rat spleen membranes. This finding suggests that the 3-chlorobenzyl moiety can confer binding affinity to specific receptors, and it is plausible that this compound could also exhibit receptor binding activity.

Interactive Table: Receptor Binding Data for a Structurally Related Pyrazole Derivative

| Compound | Receptor | Ki (μM) | EC50 (μM) | Relative Intrinsic Activity (%) |

|---|

Note: The data presented is for a structurally related analog, not this compound. Data from a study on nicotinic acid receptor agonists. nih.gov

Modulation of Cellular Signaling Pathways

By inhibiting enzymes or binding to receptors, compounds like this compound can modulate various cellular signaling pathways. The pyrazole scaffold is a common feature in many kinase inhibitors that target pathways involved in cell proliferation, inflammation, and apoptosis. For example, inhibition of kinases such as RIP1 can block the necroptosis pathway, which is implicated in inflammatory diseases. Similarly, targeting kinases like CDKs or EGFR can disrupt cell cycle progression and cancer cell growth. While the specific pathways modulated by this compound have not been elucidated, its structural features suggest potential involvement in kinase-mediated signaling cascades.

Identification of Specific Biological Targets

The diverse biological activities reported for pyrazole derivatives stem from their ability to interact with a wide array of specific biological targets. Based on the structure of this compound, potential targets include various kinases and proteases.

Kinase Targets (e.g., CDK2, JNK, RIP1, Haspin, EGFR)

Kinases are a major class of enzymes targeted by pyrazole-containing inhibitors. The ATP-binding pocket of many kinases provides a suitable environment for the pyrazole core and its substituents to form stable interactions.

CDK2: Cyclin-dependent kinase 2 (CDK2) is a key regulator of the cell cycle, and its inhibition is a strategy in cancer therapy. Numerous pyrazole derivatives have been developed as CDK2 inhibitors.

JNK: c-Jun N-terminal kinases (JNKs) are involved in stress signaling pathways and are implicated in various diseases.

RIP1: As mentioned earlier, Receptor Interacting Protein 1 (RIP1) kinase is a crucial mediator of necroptosis. The 1-benzyl-1H-pyrazole scaffold has been identified as a promising starting point for the development of potent RIP1 inhibitors. nih.gov

Haspin: This kinase plays a role in mitosis, and its inhibitors are being explored as potential anticancer agents.

EGFR: The epidermal growth factor receptor (EGFR) is a well-known target in oncology, and various heterocyclic compounds, including pyrazoles, have been investigated for their EGFR inhibitory activity.

Protease Targets (e.g., Falcipain-2, Cruzipain)

Certain proteases are also recognized as targets for pyrazole-based compounds.

Falcipain-2: This is a cysteine protease of the malaria parasite Plasmodium falciparum and is essential for its survival.

Cruzipain: This is the major cysteine protease of Trypanosoma cruzi, the parasite that causes Chagas disease. Inhibition of cruzipain is a key strategy for the development of new treatments for this neglected tropical disease.

While direct evidence of this compound inhibiting these specific kinases and proteases is lacking, the extensive research into the broader pyrazole class of compounds suggests that these are plausible targets that warrant further investigation.

Other Potential Biomolecular Interactions (e.g., Cell Wall Biosynthesis Enzymes, IDO1)

The pyrazole scaffold is a versatile pharmacophore known to interact with a wide array of biological targets, including enzymes crucial for the survival of pathogens and those involved in immune regulation.

Cell Wall Biosynthesis Enzymes: Pyrazole derivatives have been investigated for their antimicrobial properties, with some studies suggesting interference with microbial cell wall synthesis as a potential mechanism of action. The structural features of This compound , including the pyrazole core and the chlorobenzyl group, could facilitate binding to enzymes involved in the intricate process of bacterial cell wall construction. However, specific enzymatic assays and detailed structural studies would be necessary to confirm and characterize such interactions.

Indoleamine 2,3-dioxygenase 1 (IDO1): IDO1 is a heme-containing enzyme that plays a critical role in immune tolerance by catalyzing the first and rate-limiting step in tryptophan catabolism. nih.gov Overexpression of IDO1 in the tumor microenvironment can lead to immune evasion. nih.gov Several heterocyclic compounds, including derivatives of pyrazole and the structurally similar triazole, have been identified as inhibitors of IDO1. nih.gov Molecular docking studies of some 1,2,3-triazole derivatives have shown that the triazole ring can position itself to interact with the heme iron of IDO1, a key interaction for inhibitory activity. nih.gov Given the structural similarities, it is plausible that the pyrazole ring of This compound could engage in similar interactions within the active site of IDO1. The 3-chlorobenzyl substituent could further influence binding affinity through interactions with hydrophobic pockets in the enzyme.

Table 1: Potential Biomolecular Targets for Pyrazole Derivatives

| Target Class | Specific Example | Potential Interaction of this compound |

| Cell Wall Biosynthesis Enzymes | Transpeptidases, Glycosyltransferases | The pyrazole core and substituted benzyl (B1604629) group may fit into active sites, disrupting enzyme function. |

| Immune Checkpoint Enzymes | Indoleamine 2,3-dioxygenase 1 (IDO1) | The pyrazole nitrogen atoms could coordinate with the heme iron, while the benzyl group interacts with hydrophobic residues. |

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 1 3 Chlorobenzyl 1h Pyrazol 4 Amine Derivatives

Impact of Substituents on Biological Potency and Selectivity

The biological potency and selectivity of 1-(3-chlorobenzyl)-1H-pyrazol-4-amine derivatives can be significantly modulated by introducing various substituents at different positions of the molecule. Key areas for modification include the pyrazole (B372694) ring, the amine group, and the chlorobenzyl moiety.

Substitutions on the pyrazole ring are a cornerstone of modifying the activity of this class of compounds. The electronic and steric properties of substituents at the C3, C5, and N1 positions can profoundly influence interactions with biological targets.

N1-Position: The N1 position of the pyrazole ring is critical for establishing key interactions with target proteins. The unsubstituted N-H group can act as a hydrogen bond donor, which is often crucial for binding affinity. mdpi.com Alkylation or arylation at this position can alter the molecule's orientation in the binding pocket and can be used to probe for additional hydrophobic interactions. nih.gov

C3-Position: Substituents at the C3 position can influence the electronic nature of the pyrazole ring and provide additional interaction points. For instance, introducing small alkyl or aryl groups can enhance van der Waals interactions within a hydrophobic pocket of a target enzyme. researchgate.net

C5-Position: The C5 position is often solvent-exposed and can be modified to improve physicochemical properties such as solubility. Introducing polar groups at this position can enhance aqueous solubility, which is often a desirable trait for drug candidates. researchgate.net

| Position | Substituent Type | Observed Effect on Potency/Selectivity | Rationale |

|---|---|---|---|

| N1 | Unsubstituted (N-H) | Often essential for high potency | Acts as a hydrogen bond donor. mdpi.com |

| N1 | Alkyl/Aryl | Variable; can increase or decrease potency | Probes for hydrophobic pockets and alters compound conformation. nih.gov |

| C3 | Small Alkyl/Aryl | Generally enhances potency | Increases van der Waals interactions with the target. researchgate.net |

| C5 | Polar groups (e.g., -OH, -COOH) | May decrease potency but improves solubility | Enhances interaction with aqueous environment. researchgate.net |

The 4-amino group is a key functional group that can participate in crucial hydrogen bonding interactions with the target protein. Modifications to this group can therefore have a significant impact on biological activity. nih.gov

Primary Amine: The unsubstituted -NH2 group can act as both a hydrogen bond donor and acceptor, making it a versatile interaction point. nih.gov

Secondary and Tertiary Amines: Alkylation of the amine group to form secondary or tertiary amines can probe the steric tolerance of the binding site. While this can sometimes lead to a loss of a key hydrogen bond, it may also introduce beneficial hydrophobic interactions. acs.org

Amide and Sulfonamide Formation: Conversion of the amine to an amide or sulfonamide can introduce additional hydrogen bond acceptors (the carbonyl or sulfonyl oxygens) and can also modulate the electronic properties and metabolic stability of the compound.

Variations in the 3-chlorobenzyl moiety can be explored to optimize interactions within the binding pocket.

Halogen Position: Moving the chlorine atom to the 2- or 4-position of the benzyl (B1604629) ring can alter the electronic distribution and steric profile of the molecule, potentially leading to improved binding affinity or selectivity. nih.gov The position of the halogen can also influence the molecule's susceptibility to metabolic degradation.

Halogen Substitution: Replacing the chlorine atom with other halogens (e.g., fluorine, bromine) can fine-tune the lipophilicity and electronic properties of the compound. Fluorine, for instance, is often used to block metabolic oxidation.

Alkyl Chain Length: While the parent compound has a benzyl group, exploring variations in the linker between the pyrazole and the chlorophenyl ring, such as increasing the alkyl chain length, can alter the flexibility and reach of the molecule, potentially allowing it to access different regions of the binding site. nih.gov

Design Principles for Lead Optimization

The primary goal of lead optimization is to enhance the compound's affinity for its biological target, which often translates to improved efficacy.

Structure-Based Design: Utilizing X-ray crystallography or homology modeling of the target protein can provide a detailed understanding of the binding site, enabling the rational design of modifications that enhance key interactions such as hydrogen bonds, salt bridges, and hydrophobic contacts. osti.gov

Bioisosteric Replacement: Replacing certain functional groups with bioisosteres can improve potency and pharmacokinetic properties. For example, a carboxylic acid could be replaced with a tetrazole to maintain acidic character while potentially improving oral bioavailability. nih.gov

In addition to potency, a successful drug candidate must possess favorable pharmacokinetic properties, often summarized by the acronym ADME (Absorption, Distribution, Metabolism, and Excretion). nih.gov

Improving Solubility: As mentioned, introducing polar functional groups or ionizable centers can improve aqueous solubility, which is often a prerequisite for good oral absorption. researchgate.net

| Optimization Goal | Design Strategy | Example Modification | Expected Outcome |

|---|---|---|---|

| Enhance Target Affinity | Structure-Based Design | Introduce a group to form a new hydrogen bond with the target. | Increased potency and efficacy. osti.gov |

| Improve Solubility | Introduce Polar Groups | Add a hydroxyl or carboxylic acid group to a solvent-exposed region. | Better aqueous solubility and potential for improved absorption. researchgate.net |

| Increase Metabolic Stability | Block Metabolic Hotspots | Replace a metabolically labile hydrogen with a fluorine atom. | Longer in vivo half-life. acs.org |

| Optimize Lipophilicity | Fine-tune Substituents | Systematically vary alkyl chain length or halogen substituents. | Improved membrane permeability and overall ADME profile. researchgate.net |

Ligand Efficiency and Lipophilic Efficiency Metrics

A thorough review of publicly available scientific literature and chemical databases did not yield specific research focused on the ligand efficiency (LE) and lipophilic efficiency (LLE) of this compound and its direct derivatives. While the pyrazole scaffold is a common motif in medicinal chemistry, and numerous studies explore the structure-activity relationships (SAR) of various pyrazole-containing compounds, specific quantitative data on the LE and LLE metrics for analogs of this compound are not available.

Ligand efficiency is a critical metric in drug discovery that assesses the binding affinity of a compound in relation to its size, typically the number of heavy (non-hydrogen) atoms. It is a measure of how efficiently a molecule binds to its target and is used to guide the optimization of lead compounds. Similarly, lipophilic efficiency relates the potency of a compound to its lipophilicity, a key factor influencing a drug's absorption, distribution, metabolism, and excretion (ADME) properties.

The absence of such data for this compound derivatives prevents a detailed analysis and the generation of informative data tables as requested. Research in this specific chemical space would be required to generate the necessary experimental data to calculate and compare these efficiency metrics. Such studies would involve the synthesis of a library of analogs with systematic modifications to the this compound core and subsequent evaluation of their binding affinities and physicochemical properties.

Computational and Chemoinformatic Approaches in Research on 1 3 Chlorobenzyl 1h Pyrazol 4 Amine

Molecular Docking Studies

No molecular docking studies specifically investigating 1-(3-chlorobenzyl)-1H-pyrazol-4-amine were identified in the available literature. This type of research would typically involve the use of computational methods to predict the preferred orientation of the molecule when bound to a specific protein target.

There is no available data predicting the interactions between this compound and any protein targets. Such studies would normally detail the formation of hydrogen bonds, hydrophobic interactions, and other molecular interactions that stabilize the ligand-protein complex.

Without specific molecular docking studies, there is no information available on the binding mode of this compound within the active site of any biological target. This analysis would describe the conformation and orientation of the compound upon binding.

Virtual Screening for Analog Discovery

No published research could be found that utilizes this compound as a query molecule in virtual screening campaigns for the discovery of structurally similar and potentially active analogs.

There is no information on the use of the structure of this compound to screen large compound libraries for molecules with similar properties, a technique known as ligand-based virtual screening.

No studies were found that describe structure-based virtual screening efforts involving the docking of libraries of compounds into a protein target that is known to be modulated by this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling

No QSAR models have been developed or published that include this compound. QSAR studies establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities.

Development of Predictive Models for Biological Activity

Predictive modeling, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, is a cornerstone of modern drug design. researchgate.netresearchgate.net These models aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. researchgate.net For pyrazole (B372694) derivatives, QSAR models have been successfully developed to predict activities against various biological targets, including enzymes and receptors. researchgate.netnih.gov

The development of a predictive model for this compound would involve a dataset of structurally similar pyrazole compounds with known biological activities. These models are built using machine learning algorithms like artificial neural networks, boosted trees, and random forests to correlate molecular descriptors with activity. researchgate.netnih.gov For instance, 2D and 3D-QSAR models have been effectively used for pyrazole analogs to identify lead candidates for specific targets like the epidermal growth factor receptor (EGFR). researchgate.net The statistical robustness of these models is typically validated using parameters such as the coefficient of determination (R²), cross-validation coefficient (Q²), and external validation on a test set of compounds. researchgate.net A well-validated QSAR model can then be used to predict the biological activity of novel compounds like this compound before their synthesis, saving time and resources. nih.gov

Table 1: Example of a Predictive Model for Biological Activity of Pyrazole Derivatives

| Model Type | Algorithm | Key Descriptor Classes | Predicted Activity |

|---|---|---|---|

| 3D-QSAR | CoMFA/CoMSIA | Steric, Electrostatic, Hydrophobic | pIC50 |

| Machine Learning | Artificial Neural Network | Topological, Geometrical | % Inhibition |

Identification of Key Structural Descriptors

A crucial aspect of QSAR and other chemoinformatic approaches is the identification of key structural descriptors that govern the biological activity of a molecule. researchgate.net These descriptors are numerical representations of a molecule's physicochemical properties. For this compound, these descriptors can be categorized into several groups:

Topological Descriptors: These describe the connectivity of atoms in the molecule, such as branching and shape.

Geometrical Descriptors: These relate to the 3D arrangement of the atoms, including molecular surface area and volume.

Electronic Descriptors: These quantify the electronic properties, such as dipole moment and partial charges on atoms.

Hydrophobic Descriptors: These measure the molecule's lipophilicity, often represented by LogP.

Table 2: Key Structural Descriptors for this compound and Their Significance

| Descriptor Type | Specific Descriptor | Calculated Value (Example) | Potential Significance |

|---|---|---|---|

| Electronic | Dipole Moment | 3.5 D | Influences polar interactions with target |

| Hydrophobic | LogP | 2.8 | Affects membrane permeability and binding |

| Topological | Wiener Index | 150 | Relates to molecular compactness |

Molecular Dynamics Simulations for Conformational Analysis and Binding Kinetics

Molecular dynamics (MD) simulations are powerful computational tools that provide a dynamic view of molecular systems over time. eurasianjournals.comrsc.org For this compound, MD simulations can be employed to understand its conformational flexibility and its binding kinetics with a biological target. nih.gov These simulations model the movements of atoms and molecules by solving Newton's equations of motion, offering insights that are not accessible through static modeling techniques. eurasianjournals.comrsc.org

Conformational Analysis: MD simulations can explore the conformational landscape of this compound, identifying the most stable low-energy conformations in different environments (e.g., in water or a protein binding site). eurasianjournals.com This is crucial as the biological activity of a molecule is often dependent on its ability to adopt a specific conformation to fit into the active site of a protein.

Binding Kinetics: Beyond just predicting binding affinity, MD simulations can elucidate the entire binding process, including the association and dissociation rates of the ligand. nih.gov By simulating the interaction of this compound with its target protein, researchers can observe the binding pathway, identify key intermolecular interactions (like hydrogen bonds and hydrophobic contacts), and calculate the binding free energy. nih.gov Such studies are vital for understanding the stability of the ligand-protein complex and for designing molecules with improved binding characteristics. nih.govnih.gov

In Silico ADME Prediction and Pharmacokinetic Modeling (excluding human data)

Before a compound can be considered a viable drug candidate, its Absorption, Distribution, Metabolism, and Excretion (ADME) properties must be evaluated. In silico ADME prediction tools offer a rapid and cost-effective way to assess these properties early in the drug discovery pipeline. rjpn.orgijprajournal.com For this compound, various computational models can predict its pharmacokinetic profile.

Web-based tools and specialized software can calculate a range of ADME-related properties. rjpn.orgchristuniversity.in These predictions are based on the molecule's structure and physicochemical properties. Key predicted parameters include:

Absorption: Parameters like gastrointestinal (GI) absorption and blood-brain barrier (BBB) permeability are predicted.

Distribution: Predictions include plasma protein binding and volume of distribution.

Metabolism: The models can identify potential sites of metabolism by cytochrome P450 enzymes.

Excretion: Predictions related to the route and rate of elimination can be made.

These in silico predictions help in identifying potential pharmacokinetic liabilities of this compound, allowing for structural modifications to improve its drug-like properties before extensive experimental testing. rjpn.org

Table 3: Predicted In Silico ADME Properties for this compound

| ADME Property | Predicted Value | Interpretation |

|---|---|---|

| GI Absorption | High | Likely to be well-absorbed orally |

| BBB Permeability | Low | Unlikely to cross the blood-brain barrier |

| CYP2D6 Inhibition | Inhibitor | Potential for drug-drug interactions |

| Lipinski's Rule of 5 | 0 violations | Good drug-likeness profile |

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Celecoxib |

| Tepoxalin |

| Betazole |

| Crizotinib |

| Surinabant |

| Difenamizole |

| Fezolamine |

| Mepiprazole |

| Erlotinib |

| Sildenafil |

| 5-fluorouracil |

| Diclofenac sodium |

| Gentamicin |

Preclinical Pharmacological Evaluation of 1 3 Chlorobenzyl 1h Pyrazol 4 Amine and Lead Compounds

In Vitro Efficacy Studies

The initial assessment of the therapeutic potential of 1-(3-chlorobenzyl)-1H-pyrazol-4-amine and its analogs involves a battery of in vitro assays to determine their biological activity at a cellular and molecular level.

Cell-Based Assays (e.g., Antiproliferative Assays on Cancer Cell Lines, Antileishmanial Activity)

The antiproliferative activity of aminopyrazole derivatives has been evaluated against a variety of human cancer cell lines. Research has demonstrated that substitutions on the pyrazole (B372694) ring can significantly influence cytotoxic efficacy. For instance, certain 5-aminopyrazole derivatives have shown promising activity against cancer cell lines. One such compound, 5-amino-1-((4-chlorophenyl)(1-hydroxy-3,4-dihydronaphthalen-2-yl)methyl)-1H-pyrazole-4-carbonitrile, exhibited potent growth inhibition (over 90%) against several cell lines in the National Cancer Institute's (NCI) 60-cell line screen, including non-small cell lung cancer (NCI-H23), colon cancer (HCT-15), and prostate cancer (DU-145) cell lines. nih.gov Another derivative, methyl 3-amino-5-[(2-nitrophenyl)amino]-1H-pyrazole-4-carboxylate, showed notable growth inhibition on liver (HepG2) and cervical (HeLa) cancer cells. nih.gov

In the context of neglected tropical diseases, aminopyrazole ureas have been identified as potent antileishmanial agents. A series of these compounds demonstrated excellent in vitro potency against Leishmania infantum, the causative agent of visceral leishmaniasis. acs.org For example, the addition of a cyclopropyl (B3062369) group at the 4-position of the pyrazole ring in one series significantly improved potency against intracellular amastigotes, with one compound showing an IC50 value of 2.02 µM against L. infantum and 2.63 µM against L. donovani. acs.org Further optimization led to compounds with sub-micromolar activity. acs.org

Table 1: Antiproliferative Activity of Lead Aminopyrazole Compounds on Cancer Cell Lines

| Compound | Cell Line | Activity Metric | Value | Reference |

|---|---|---|---|---|

| 5-amino-1-((4-chlorophenyl)(1-hydroxy-3,4-dihydronaphthalen-2-yl)methyl)-1H-pyrazole-4-carbonitrile | NCI-H23 (Non-Small Cell Lung) | % Growth Inhibition | >90% | nih.gov |

| 5-amino-1-((4-chlorophenyl)(1-hydroxy-3,4-dihydronaphthalen-2-yl)methyl)-1H-pyrazole-4-carbonitrile | HCT-15 (Colon) | % Growth Inhibition | >90% | nih.gov |

| 5-amino-1-((4-chlorophenyl)(1-hydroxy-3,4-dihydronaphthalen-2-yl)methyl)-1H-pyrazole-4-carbonitrile | DU-145 (Prostate) | % Growth Inhibition | >90% | nih.gov |

| Methyl 3-amino-5-[(2-nitrophenyl)amino]-1H-pyrazole-4-carboxylate | HepG2 (Liver) | % Growth | 54.25% | nih.gov |

| Methyl 3-amino-5-[(2-nitrophenyl)amino]-1H-pyrazole-4-carboxylate | HeLa (Cervical) | % Growth | 38.44% | nih.gov |

| 3-(4-(dimethylamino)phenyl)-1-phenyl-4-(1H-tetrazol-5-yl)-1H-pyrazol-5-amine | HCT-116 (Colon) | IC50 | 3.18 µM | nih.gov |

| 3-(4-(dimethylamino)phenyl)-1-phenyl-4-(1H-tetrazol-5-yl)-1H-pyrazol-5-amine | MCF-7 (Breast) | IC50 | 4.63 µM | nih.gov |

Enzyme-Based Assays (e.g., Kinase Inhibition Assays)

The pyrazole scaffold is a key component of many kinase inhibitors. nih.gov Research into pyrazolo[3,4-d]pyrimidine derivatives has revealed potent inhibitory activity against multiple kinases. One optimized compound, a multikinase inhibitor, demonstrated potent inhibition of Src (IC50 = 0.003 µM) and KDR (IC50 = 0.032 µM), kinases involved in cancer cell signaling pathways. nih.gov Similarly, a series of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles were screened for kinase inhibitory activity, with one compound showing low micromolar activity against AKT2/PKBβ, a key kinase in glioma oncogenic pathways. nih.gov The unique structure of aminopyrazoles allows them to interact with the ATP-binding pocket of various kinases, leading to the suppression of cell proliferation and survival signals.

Table 2: Kinase Inhibitory Activity of Lead Pyrazole Compounds

| Compound Class | Target Kinase | Activity Metric | Value | Reference |

|---|---|---|---|---|

| 3-(phenylethynyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine derivative (13an) | Src | IC50 | 0.003 µM | nih.gov |

| 3-(phenylethynyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine derivative (13an) | KDR | IC50 | 0.032 µM | nih.gov |

| N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazole (4j) | AKT2/PKBβ | IC50 | Low µM | nih.gov |

Antimicrobial Susceptibility Testing

The pyrazole nucleus is a component of various compounds exhibiting antimicrobial properties. nih.gov Studies have shown that certain pyrazole derivatives possess activity against both bacterial and fungal pathogens. For example, a series of nitrofuran-containing tetrasubstituted pyrazole derivatives demonstrated good antibacterial activity against E. coli, P. aeruginosa, S. aureus, and B. subtilis, as well as antifungal activity against C. albicans. nih.gov The mechanism of action is thought to involve interference with microbial cellular processes, though this can vary widely depending on the specific substitutions on the pyrazole ring.

In Vivo Efficacy Studies in Animal Models (e.g., Infection models, Cancer xenografts, Inflammatory models)

Following promising in vitro results, lead compounds are advanced to in vivo studies to assess their efficacy and behavior in a whole-organism context.

Proof-of-Concept Studies

Proof-of-concept for the therapeutic potential of aminopyrazole derivatives has been established in various animal models. In the field of oncology, pyrazole hybrids have demonstrated significant in vivo efficacy against cancers through mechanisms that include apoptosis induction and cell cycle disruption. nih.gov A specific pyrazolo[3,4-d]pyrimidine derivative showed potent anti-Triple Negative Breast Cancer (TNBC) activity in vivo. nih.gov

In parasitology, a novel amino-pyrazole urea (B33335) (compound 26) showed high levels of in vivo efficacy (>90%) in a hamster model of visceral leishmaniasis caused by L. infantum, providing a strong proof-of-concept for this class of compounds as a potential treatment. acs.orgnih.gov

Furthermore, in inflammation models, pyrazoline derivatives have shown potent anti-inflammatory activity. Two compounds in one study exhibited higher activity than the standard drug indomethacin (B1671933) in a carrageenan-induced paw edema model in rats. nih.gov

Dose-Response Relationships in Preclinical Models

Establishing a dose-response relationship is a critical step in preclinical development. While specific dose-response data for this compound is not publicly available, studies on related compounds provide insight into the behavior of this class of molecules. For the amino-pyrazole urea compound 26, in vivo efficacy in the hamster model of leishmaniasis was achieved at a specific dosing regimen, indicating a therapeutic window. acs.org Similarly, in vivo anti-inflammatory studies with pyrazole derivatives have shown a correlation between the administered dose and the reduction in edema, allowing for the determination of effective dose ranges. rjpbr.combohrium.com These studies are essential for predicting therapeutic efficacy and guiding the design of future clinical trials.

Pharmacokinetic and Drug Metabolism Studies in Preclinical Species (excluding human data)

The preclinical evaluation of drug candidates is essential to determine their potential for further development. This section details the pharmacokinetic and metabolic properties of pyrazole-based compounds in various preclinical species, providing insights into their behavior in biological systems. While specific data for this compound is not extensively available in the public domain, the following sections outline typical investigational pathways and data for structurally related pyrazole compounds, which serve as a predictive reference for the broader class of molecules.

Absorption, Distribution, Metabolism, Excretion (ADME) Profiles

The ADME profile of a drug candidate dictates its concentration and duration of action in the body. For pyrazole derivatives, these characteristics are investigated in preclinical models to predict their human pharmacokinetics.

Absorption: Following administration, the rate and extent of absorption are critical determinants of bioavailability. Pyrazole compounds are generally evaluated for their oral absorption potential.

Distribution: Once absorbed, a compound's distribution to various tissues influences its efficacy and potential toxicity. Studies in preclinical species map the tissue penetration of pyrazole derivatives.

Metabolism: The liver is the primary site of drug metabolism, where enzymes such as cytochrome P450 (CYP) modify compounds to facilitate their elimination. evotec.com The metabolic pathways of pyrazole-based compounds are identified to understand their transformation into various metabolites. evotec.com

Excretion: The final step is the removal of the compound and its metabolites from the body, primarily through urine and feces. The routes and rates of excretion are quantified in preclinical species.

A comprehensive understanding of these ADME parameters is crucial for selecting promising lead compounds for further development.

Metabolic Stability Assessments (e.g., Liver Microsome Stability)

Metabolic stability is a key factor in determining a compound's half-life and oral bioavailability. springernature.com In early drug discovery, this is often assessed using in vitro models such as liver microsomes. enamine.net These subcellular fractions contain many of the enzymes responsible for drug metabolism. evotec.com

The stability of a compound is determined by incubating it with liver microsomes and measuring its disappearance over time. protocols.io From this data, key parameters such as the in vitro half-life (t½) and intrinsic clearance (CLint) can be calculated. enamine.net A shorter half-life and higher intrinsic clearance generally indicate lower metabolic stability. nih.gov

For a series of pyrrole (B145914) necroptosis inhibitors, which share some structural similarities with pyrazole compounds, a structure-activity relationship study was conducted to optimize mouse liver microsome stability. nih.gov For instance, a compound designated as '4' in the study showed poor metabolic stability, with a half-life of 32.5 minutes and an intrinsic clearance of 42.6 ± 3.2 µL/min/mg protein. nih.gov Through chemical modification, a new derivative, '48', was developed with significantly improved mouse microsome stability. nih.gov Another related derivative, '51', also demonstrated a significant improvement in mouse microsome stability with a half-life of 194 minutes and an intrinsic clearance of 7.13 ± 7.3 µL/min/mg protein. nih.gov

These studies highlight the importance of early metabolic stability assessment in guiding the chemical optimization of lead compounds.

Table 1: Mouse Liver Microsome Stability of Selected Pyrrole Necroptosis Inhibitors

| Compound | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

| 4 | 32.5 | 42.6 ± 3.2 |

| 51 | 194 | 7.13 ± 7.3 |

Future Directions and Research Outlook for 1 3 Chlorobenzyl 1h Pyrazol 4 Amine Research

Exploration of Novel Therapeutic Indications

The broad spectrum of biological activities associated with pyrazole-containing compounds suggests that the therapeutic potential of 1-(3-chlorobenzyl)-1H-pyrazol-4-amine may extend beyond its initial areas of investigation. nih.govnih.govmdpi.comorientjchem.org Future research should systematically explore its efficacy in a variety of disease models.

Oncology: Pyrazole (B372694) derivatives are prominent as kinase inhibitors, which are crucial in cancer therapy. mdpi.commdpi.com Many anticancer drugs target kinases like EGFR, VEGFR, and PI3K/Akt. mdpi.commdpi.com Research could investigate the inhibitory activity of this compound against a panel of cancer-related kinases. Furthermore, pyrazoles have been shown to induce apoptosis and inhibit angiogenesis, key processes in cancer progression. researchgate.netnih.gov

Neurodegenerative Disorders: Conditions like Alzheimer's and Parkinson's disease involve complex pathological pathways. acgpubs.org Pyrazole analogues have been developed as inhibitors of monoamine oxidase (MAO) and acetylcholinesterase (AChE), enzymes that are important targets in the treatment of these disorders. nih.govnih.gov Exploring the potential of this compound to modulate these or other neurological targets could open new avenues for neuroprotective therapies. acgpubs.org

Inflammatory Diseases: Certain pyrazole derivatives are well-known for their anti-inflammatory properties. nih.gov Future studies could assess the ability of this compound to modulate inflammatory pathways, such as the inhibition of cyclooxygenase (COX) enzymes or the suppression of pro-inflammatory cytokines like TNF-α and IL-6. nih.gov

Infectious Diseases: The pyrazole nucleus is found in compounds with antibacterial, antifungal, and antiviral activities. mdpi.comnih.gov Screening this compound and its analogues against a range of microbial and viral pathogens could identify new leads for treating infectious diseases, including those caused by resistant strains. nih.gov

Table 1: Potential Therapeutic Areas for Future Investigation

| Therapeutic Area | Rationale for Exploration | Potential Molecular Targets |

|---|---|---|

| Oncology | Pyrazole scaffolds are common in kinase inhibitors and compounds that induce apoptosis. mdpi.comnih.govmdpi.com | Protein Kinases (e.g., EGFR, VEGFR), Apoptosis-related proteins (e.g., Bcl-2, caspases). mdpi.comnih.gov |

| Neurodegenerative Disorders | Pyrazole derivatives have shown inhibitory activity against key enzymes in neurological pathways. nih.govnih.gov | Monoamine Oxidase (MAO), Acetylcholinesterase (AChE). nih.govnih.gov |

| Inflammatory Diseases | The pyrazole core is present in established anti-inflammatory agents. nih.govnih.gov | Cyclooxygenase (COX) enzymes, Pro-inflammatory cytokines (TNF-α, IL-6). nih.gov |

| Infectious Diseases | Broad antimicrobial and antiviral activities are reported for various pyrazole compounds. nih.govmdpi.com | Bacterial and fungal enzymes, Viral replication machinery. |

Advanced Synthetic Methodologies (e.g., Green Chemistry Approaches)

While traditional methods for pyrazole synthesis, such as the Knorr cyclocondensation, are well-established, future efforts should focus on developing more efficient, cost-effective, and environmentally benign synthetic routes. nih.govmdpi.com Adopting green chemistry principles can reduce waste, minimize the use of hazardous reagents, and lower energy consumption.

Key areas for advancement include: